molecular formula C15H14FN3O B6428904 N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide CAS No. 2034539-73-4

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide

Cat. No.: B6428904
CAS No.: 2034539-73-4
M. Wt: 271.29 g/mol
InChI Key: DPUXHVDQWOPUFP-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a unique substitution pattern. The molecule features two pyridine rings: one substituted with a cyclopropyl group at position 5 and a methylene-linked carboxamide group at position 3, connected to a second pyridine ring bearing a fluorine atom at position 5. Such motifs are commonly explored in medicinal chemistry for their roles in modulating target binding, metabolic stability, and solubility .

The cyclopropyl group may enhance membrane permeability due to its rigidity and lipophilicity, while the fluorine atom could improve metabolic stability and electronic effects on aromatic systems .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-14-4-13(8-18-9-14)15(20)19-6-10-3-12(7-17-5-10)11-1-2-11/h3-5,7-9,11H,1-2,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUXHVDQWOPUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide with structurally or functionally related compounds, based on substituent effects, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Reference
This compound Pyridine-carboxamide - 5-cyclopropylpyridine
- 5-fluoropyridine
- Methyl-carboxamide linker
High lipophilicity (cyclopropyl), potential metabolic stability (fluorine)
N-(5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl)pivalamide Pyridine-pivalamide - 5-fluoropyridine
- 3-hydroxypropyl
- Pivalamide group
Enhanced solubility (hydroxypropyl), steric bulk (pivalamide)
N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Pyridine-pivalamide - 5-fluoropyridine
- Hydroxymethyl
- Pivalamide group
Polar substituent (hydroxymethyl) may improve aqueous solubility
N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) Benzimidazole - Benzimidazole core
- Methoxy-phenyl
- Acetamide linker
Aromatic heterocycle (benzimidazole) with potential for π-π stacking
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine-carboxamide - 4-fluorophenyl
- Chloro-substituted furopyridine
- Cyclopropane-carboxamide
Rigid bicyclic core (furopyridine), halogenated aromatic system

Key Insights from Structural Analysis

Fluorine Substitution :
The 5-fluoropyridine moiety in the target compound is shared with analogs like N-(5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl)pivalamide and N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide . Fluorine’s electronegativity likely enhances aromatic ring stability and influences binding interactions, but the absence of polar groups (e.g., hydroxymethyl) in the target compound may reduce solubility compared to these analogs.

Cyclopropane Effects :
The cyclopropyl group in the target compound contrasts with the cyclopropane-carboxamide linker in 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide . Both cyclopropane motifs introduce rigidity, but the pyridine-linked cyclopropyl group in the target compound may offer distinct steric and electronic profiles for target engagement.

Carboxamide Linkers :
The methyl-carboxamide linker in the target compound differs from the pivalamide groups in and . Pivalamide’s steric bulk could hinder binding in certain targets, whereas the simpler carboxamide in the target compound may allow greater conformational flexibility.

Heterocyclic Cores : Benzimidazole derivatives (e.g., B8 ) exhibit different hydrogen-bonding and π-stacking capabilities compared to pyridine-based systems. The target compound’s pyridine rings may provide weaker basicity but better metabolic resistance compared to benzimidazoles.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide, a novel compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article summarizes the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H14FN3O
  • Molecular Weight: 273.29 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki–Miyaura Coupling Reaction: This method is commonly used for forming carbon-carbon bonds.
  • Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound to enhance its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. The compound has been shown to act as a ligand for various enzymes and receptors, potentially inhibiting kinase activity and modulating downstream signaling pathways.

Therapeutic Potential

  • Anti-inflammatory Activity: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties: Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, showing IC50 values in the nanomolar range against L1210 mouse leukemia cells .
  • Neuroprotective Effects: Some studies suggest potential neuroprotective effects, although further research is needed to clarify these findings.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the inhibition of L1210 cell proliferation; the compound exhibited potent activity with IC50 values indicating strong growth inhibition .
Study 2 Evaluated anti-inflammatory effects in vitro; results suggested a reduction in cytokine production upon treatment with the compound.
Study 3 Explored neuroprotective properties; indicated potential benefits in models of neurodegeneration, warranting further investigation.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundKey Differences
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-chloroisonicotinamideChlorine atom may reduce metabolic stability compared to fluorine.
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-bromoisonicotinamideBromine may lead to different binding affinities.

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